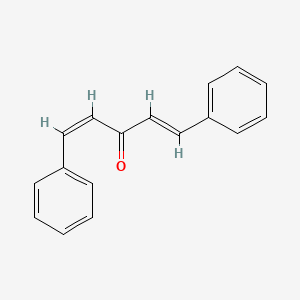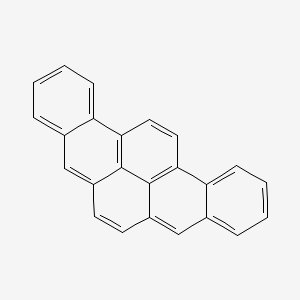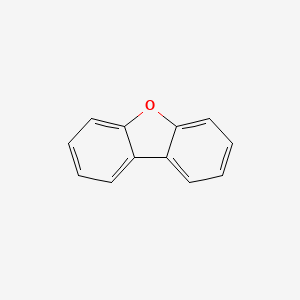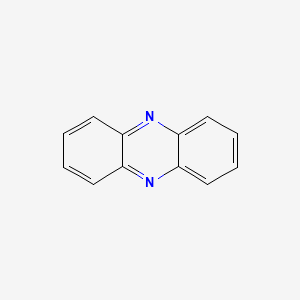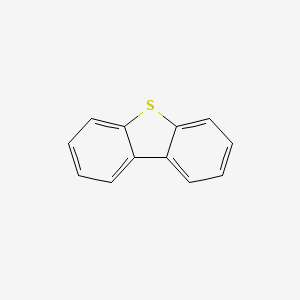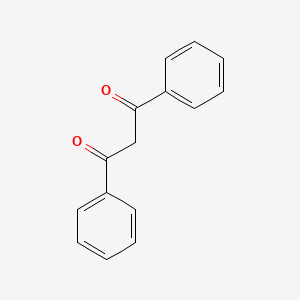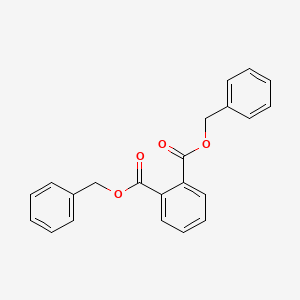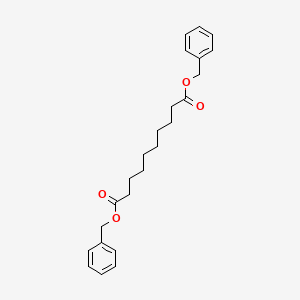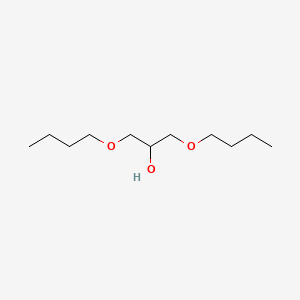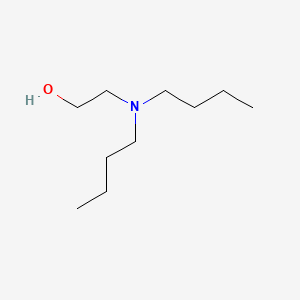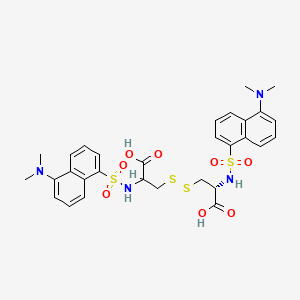
Di(dansyl)cystine
Vue d'ensemble
Description
Di(dansyl)cystine is a fluorescent label for tropomyosin . It has a molecular formula of C30H34N4O8S4 .
Molecular Structure Analysis
Di(dansyl)cystine has a molecular formula of C30H34N4O8S4 . The molecule contains a total of 83 bonds, including 49 non-H bonds, 28 multiple bonds, 15 rotatable bonds, 6 double bonds, 22 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis
Dansyl-based probes, such as DN-C, have been used to detect cysteine based on a d-PeT switching mechanism . In the presence of cysteine, these probes exhibit a turn-on fluorescence signal and significant fluorescence intensity enhancement .Applications De Recherche Scientifique
1. Studying Actin Dynamics
Di(dansyl)cystine has been utilized in studying the transformation of G-actin to F-actin. Cheung, Cooke, and Smith (1971) used dansyl l-cystine to couple to sulfhydryl groups of actin, which enabled the observation of emission shifts during polymerization, indicating changes in actin's environment (Cheung, Cooke, & Smith, 1971).
2. Enzyme Activity Analysis
Dansyl cystine is also significant in the study of enzyme activity. Oh and Churchich (1974) demonstrated the inactivation of the enzyme cystathionase by dansyl cystine, using its fluorescence properties to understand the microenvironment of reactive groups in the enzyme (Oh & Churchich, 1974).
3. Protein Disulfide Content Analysis
In protein research, direct analysis of cystine content is crucial. Chang and Knecht (1991) presented a method involving dabsyl chloride for HPLC analysis, which can be used to monitor the stability and folding of cystine-containing proteins (Chang & Knecht, 1991).
4. Studying Protein Structure
Di(dansyl)cystine plays a role in elucidating protein structures, as demonstrated by Kopeyan et al. (1974) in their study on the disulfide bonds of scorpion toxin (Kopeyan et al., 1974).
5. Analyzing Amino Acids in Biological Materials
Furst et al. (1990) appraised various methods for amino acid analysis, highlighting the utility of dansyl chloride in quantifying cystine and other amino acids in biological samples (Furst et al., 1990).
6. Therapeutic Applications in Protein Engineering
Craik, Clark, and Daly (2007) discussed the potential therapeutic applications of cystine knot mini-proteins like cyclotides, showing the versatility of these structures in drug design and protein engineering, underscoring the broader implications of cystine in biomedicine (Craik, Clark, & Daly, 2007).
Orientations Futures
Future research directions could include the development of synthetically simple and practical probes for selective detection of cysteine, given its broad functional properties within complex biological systems . Potential future directions include the use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .
Propriétés
IUPAC Name |
(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNAZESEUVNMRR-UXMRNZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939867 | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(dansyl)cystine | |
CAS RN |
18468-46-7 | |
| Record name | Di(dansyl)cystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



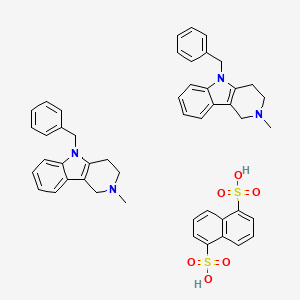
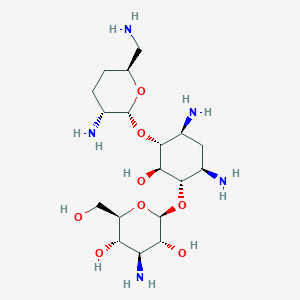
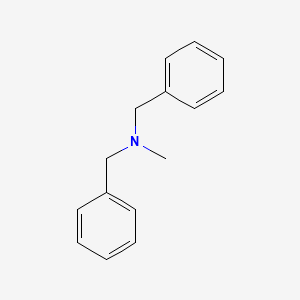
![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
